molecular formula C6H4BrClF2N2 B13890619 4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole

4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole

Cat. No.: B13890619
M. Wt: 257.46 g/mol
InChI Key: ZYCFIPQXGWOZMM-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with bromine, chlorine, and a difluorocyclopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-chloro-1-(2,2-difluorocyclopropyl)pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-5-chloropyrazole with 2,2-difluorocyclopropylamine under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-bromo-5-chloro-1-(2,2-difluorocyclopropyl)pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorocyclopropyl group can enhance the compound’s stability and binding affinity, contributing to its overall efficacy .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)pyrazole stands out due to the presence of the difluorocyclopropyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and potential interactions with biological targets, making it a valuable scaffold in drug discovery and materials science .

Properties

Molecular Formula

C6H4BrClF2N2

Molecular Weight

257.46 g/mol

IUPAC Name

4-bromo-5-chloro-1-(2,2-difluorocyclopropyl)pyrazole

InChI

InChI=1S/C6H4BrClF2N2/c7-3-2-11-12(5(3)8)4-1-6(4,9)10/h2,4H,1H2

InChI Key

ZYCFIPQXGWOZMM-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)N2C(=C(C=N2)Br)Cl

Origin of Product

United States

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